molecular formula C17H21N3O4S B2893456 N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1421501-33-8

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer B2893456
CAS-Nummer: 1421501-33-8
Molekulargewicht: 363.43
InChI-Schlüssel: ZHEDFJMTBOGTKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MIPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has shown that derivatives involving isoxazole, such as N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, display potent anticonvulsant activity. A study investigated the synthesis and anticonvulsant activity of enaminones, including isoxazole derivatives. The investigation revealed that some of these derivatives exhibited potent anti-maximal electroshock (MES) effects, suggesting a potential application in the treatment of seizure disorders. Notably, the study explored the mechanism of action and highlighted the significance of intramolecular hydrogen bonding, contributing to the compounds' anticonvulsant properties (Eddington et al., 2002).

Antiviral Activity

Another area of application for N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives is in the development of antiviral agents. A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable anti-avian influenza virus activity. This research presents a novel route for synthesizing these compounds, which showed significant efficacy against the H5N1 strain of the influenza virus. The findings suggest the potential for these derivatives in developing new antiviral drugs (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Agents

Research into N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives has also extended to the field of oncology and inflammation. A study focusing on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives identified these compounds as potent anticancer and anti-5-lipoxygenase agents. The investigation underscores the therapeutic potential of these derivatives in treating cancer and inflammatory conditions, providing insights into their structure-activity relationship (SAR) (Rahmouni et al., 2016).

Neuroleptic Activity

Compounds structurally related to N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been evaluated for their potential as neuroleptic agents. A study exploring the synthesis and neuroleptic activity of benzamides revealed that certain derivatives could exhibit significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. These findings indicate the potential use of such compounds in developing new treatments for psychosis and other neurological disorders (Iwanami et al., 1981).

Eigenschaften

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-12-15(24-19-13)8-9-18-17(21)14-4-6-16(7-5-14)25(22,23)20-10-2-3-11-20/h4-7,12H,2-3,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEDFJMTBOGTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.